N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide
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Overview
Description
N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide: is a complex organic compound that features a benzamide core with a 3-cyanothiolan-3-yl and a 3-methylphenylmethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of 3-cyanothiolan-3-yl intermediate: This can be achieved by reacting a thiol with a cyanide source under controlled conditions.
Preparation of 3-[(3-methylphenyl)methoxy]benzoyl chloride: This involves the reaction of 3-methylphenol with benzoyl chloride in the presence of a base.
Coupling Reaction: The final step involves coupling the 3-cyanothiolan-3-yl intermediate with 3-[(3-methylphenyl)methoxy]benzoyl chloride in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide: can undergo various chemical reactions, including:
Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structural features may make it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyanothiolan-3-yl)-3-[(4-methylphenyl)methoxy]benzamide
- N-(3-cyanothiolan-3-yl)-3-[(3-chlorophenyl)methoxy]benzamide
- N-(3-cyanothiolan-3-yl)-3-[(3-fluorophenyl)methoxy]benzamide
Uniqueness
N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide: is unique due to the specific combination of its substituents, which can impart distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-15-4-2-5-16(10-15)12-24-18-7-3-6-17(11-18)19(23)22-20(13-21)8-9-25-14-20/h2-7,10-11H,8-9,12,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPJTMQYLAMMIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC(=C2)C(=O)NC3(CCSC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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